HET0016

Descripción general

Descripción

Aplicaciones Científicas De Investigación

HET0016 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

HET0016 ejerce sus efectos inhibiendo selectivamente las enzimas citocromo P450 responsables de la síntesis de ácido 20-hidroxieicosatetraenoico. Esta inhibición interrumpe la producción de este metabolito, que se sabe que actúa como un segundo mensajero en la angiogénesis y otros procesos biológicos. Al reducir los niveles de ácido 20-hidroxieicosatetraenoico, this compound inhibe eficazmente la angiogénesis y el crecimiento tumoral .

Análisis Bioquímico

Biochemical Properties

N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide inhibits the formation of 20-HETE, a major biologically active cytochrome P450 metabolite of arachidonic acid in the kidney and liver . It has been shown to selectively inhibit CYP4A and 4F isoforms . The IC50 values for inhibition of CYP4A1, CYP4A2, and CYP4A3-catalyzed 20-HETE synthesis are 17.7 nM, 12.1 nM, and 20.6 nM respectively .

Cellular Effects

N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide has been reported to decrease tumor growth and lung metastasis in animal models . It has also been shown to reduce migration and invasion of tumor cells and levels of metalloproteinases in the lungs of animals treated with it . In vitro, it has been found to decrease the proliferation of U251 glioma cells .

Molecular Mechanism

The molecular mechanism of N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide involves the inhibition of 20-HETE synthesis. After cerebral ischemia, calpain activates and hydrolyzes eIF4G, which can significantly inhibit intracellular protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide has been shown to have long-term effects on cellular function. For example, it has been reported to attenuate neuroinflammation and improve neurological deficit in a rat model of juvenile traumatic brain injury .

Dosage Effects in Animal Models

In animal models, the effects of N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide vary with different dosages. For instance, in a study where male rats underwent controlled cortical impact followed by intravenous injection with N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide (1 mg/kg, 2 h post-injury, once/day for 3 days), it was found that the compound has good biosafety and can pass through the blood-brain barrier .

Metabolic Pathways

N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide is involved in the arachidonic acid pathway . It inhibits the formation of 20-HETE, a metabolite of arachidonic acid, which is known to contribute to ischemia/reperfusion brain injury .

Transport and Distribution

N’-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide can be transported and distributed within cells and tissues. It has been shown to pass through the blood-brain barrier .

Subcellular Localization

Given its role in inhibiting the formation of 20-HETE, it is likely that it interacts with cytochrome P450 enzymes, which are typically located in the endoplasmic reticulum and mitochondria of cells .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: HET0016 se sintetiza a través de una serie de reacciones químicas que involucran la formación de derivados de formamidina. La síntesis típicamente implica la reacción de 4-butil-2-metilfenilamina con formamida en condiciones controladas para producir el producto deseado .

Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para this compound no están ampliamente documentados, el compuesto generalmente se produce en laboratorios de investigación para estudios científicos. La síntesis implica técnicas estándar de química orgánica, incluidos pasos de purificación como la recristalización y la cromatografía para garantizar una alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: HET0016 principalmente experimenta reacciones de inhibición donde inhibe selectivamente las enzimas citocromo P450 responsables de la síntesis de ácido 20-hidroxieicosatetraenoico. Esta inhibición es no competitiva e irreversible .

Reactivos y Condiciones Comunes: Las reacciones de inhibición que involucran this compound típicamente ocurren en presencia de enzimas citocromo P450, como CYP4A1, CYP4A2 y CYP4A3. Las reacciones se llevan a cabo bajo condiciones fisiológicas, a menudo in vitro o in vivo, para estudiar los efectos del compuesto en la actividad enzimática .

Productos Principales Formados: El resultado principal de las reacciones que involucran this compound es la inhibición de la síntesis de ácido 20-hidroxieicosatetraenoico. Esto conduce a una disminución en los niveles de este metabolito, lo que a su vez afecta varios procesos biológicos como la angiogénesis y el crecimiento tumoral .

Comparación Con Compuestos Similares

HET0016 es único en su alta selectividad y potencia como inhibidor de la síntesis de ácido 20-hidroxieicosatetraenoico. Los compuestos similares incluyen:

Ácido 17-Octadecinoico (17-ODYA): Otro inhibidor de las enzimas citocromo P450, pero menos selectivo en comparación con this compound.

1-Aminobenzotriazol (1-ABT): Un inhibidor no selectivo de las enzimas citocromo P450, utilizado en varios estudios pero con efectos más amplios.

This compound destaca por su especificidad para las enzimas citocromo P450 involucradas en la síntesis de ácido 20-hidroxieicosatetraenoico, lo que lo convierte en una herramienta valiosa para la investigación y las aplicaciones terapéuticas dirigidas .

Propiedades

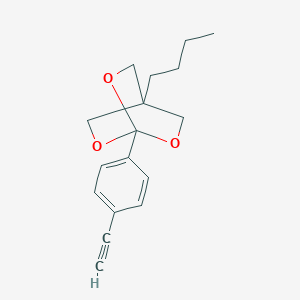

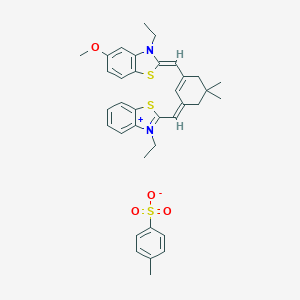

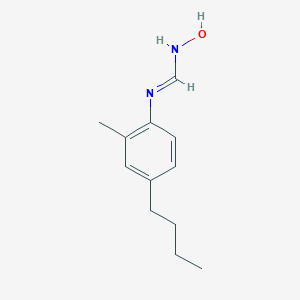

IUPAC Name |

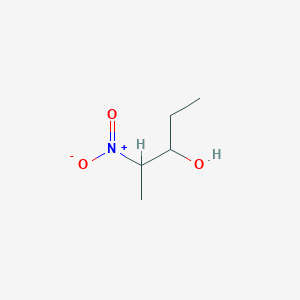

N'-(4-butyl-2-methylphenyl)-N-hydroxymethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-3-4-5-11-6-7-12(10(2)8-11)13-9-14-15/h6-9,15H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNOGBKNFIHKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)N=CNO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369449 | |

| Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339068-25-6 | |

| Record name | N-Hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0339068256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hydroxy-N'-(4-butyl-2-methylphenyl)formamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of HET0016?

A1: this compound is a potent and selective inhibitor of the CYP4A enzyme family. [, , , ]

Q2: How does this compound interact with CYP4A enzymes?

A2: this compound acts as a noncompetitive, irreversible inhibitor of CYP4A enzymes. [, , ] This means that it binds to the enzyme at a site other than the active site, preventing the enzyme from functioning properly.

Q3: What are the downstream effects of CYP4A inhibition by this compound?

A3: Inhibition of CYP4A enzymes by this compound primarily leads to a decrease in the synthesis of 20-HETE, a potent vasoconstrictor. [, , , , ] This reduction in 20-HETE levels has been linked to a variety of effects, including:

- Reduced tumor growth: By inhibiting 20-HETE, this compound can suppress tumor growth in models of glioma, gliosarcoma, and breast cancer. [, , , , , , ]

- Improved outcomes after stroke and TBI: this compound has shown promise in reducing brain damage and improving functional outcomes after stroke and traumatic brain injury (TBI), potentially by reducing vasoconstriction and inflammation. [, , , , , ]

- Blood pressure regulation: this compound can influence blood pressure, although its effects seem to be context-dependent. For instance, it can prevent or reverse hypertension in certain models, while promoting salt-sensitive hypertension in others. [, , , , ]

- Neuroprotection: In models of neurodegenerative diseases like multiple sclerosis, this compound has shown potential to improve myelin sheath regeneration. []

Q4: Does this compound affect angiogenesis?

A4: While this compound can inhibit angiogenesis in some contexts, research suggests it does not completely halt this process. For example, this compound did not inhibit angiogenesis in a mouse model of intracerebral hemorrhage. []

Q5: How does this compound interact with other signaling pathways in the body?

A5: Research indicates that this compound can influence various signaling pathways:

- MAPK Pathway: this compound has been shown to reduce the phosphorylation of p42/p44 MAPK and SAPK/JNK, suggesting interference with growth signaling pathways. [, ]

- ERK1/2 Pathway: Evidence suggests this compound may exert protective effects against myocardial ischemia/reperfusion injury through its interaction with the ERK1/2 pathway. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C12H18N2O, and its molecular weight is 206.28 g/mol.

Q7: Are there any specific material compatibility or stability concerns with this compound?

A7: this compound exhibits limited aqueous solubility, which can hinder its in vivo administration. [, ]

Q8: How has this solubility issue been addressed in research?

A8: Researchers have explored the use of 2-hydroxypropyl-β-cyclodextrin (2-HPβCD) to formulate a water-soluble version of this compound, enhancing its suitability for in vivo applications. [, ]

Q9: What are the key considerations for the formulation of this compound?

A10: The formulation of this compound requires careful consideration due to its limited aqueous solubility. Strategies like complexation with cyclodextrins can enhance its solubility and bioavailability. [, ]

Q10: What analytical methods are commonly employed for the characterization and quantification of this compound?

A10: Common analytical techniques used to study this compound include:

Q11: What preclinical models have been used to investigate the efficacy of this compound?

A11: The efficacy of this compound has been explored in various preclinical models:

- Rodent models of stroke and TBI: These models have shown the potential of this compound in reducing brain damage and improving functional outcomes. [, , , ]

- Tumor models: this compound has demonstrated efficacy in reducing tumor growth in models of glioma, gliosarcoma, and breast cancer. [, , , , , , ]

- Hypertension models: Studies using models of hypertension have provided insights into the complex role of this compound in blood pressure regulation. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.